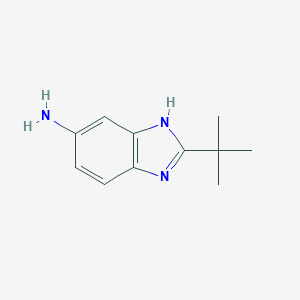

2-tert-butyl-1H-benzimidazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVZHKZDFTTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366585 | |

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177843-66-2 | |

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-tert-butyl-1H-benzimidazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-tert-butyl-1H-benzimidazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the selective reduction of 2,4-dinitroaniline to yield 4-nitro-1,2-phenylenediamine. This intermediate subsequently undergoes a Phillips condensation with pivalic acid to form the benzimidazole core, yielding 2-tert-butyl-5-nitro-1H-benzimidazole. The final step involves the reduction of the nitro group to afford the target this compound. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss key reaction parameters and potential challenges.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold is a key component in numerous FDA-approved drugs, exhibiting a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. The 2-tert-butyl and 5-amino substituents, in particular, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a reliable and scalable synthesis of this compound, providing researchers and drug development professionals with the necessary information to produce this compound with high purity and yield.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2,4-dinitroaniline. The overall pathway is depicted below:

Caption: Proposed synthetic pathway for this compound.

Step 1: Selective Reduction of 2,4-Dinitroaniline

The initial step involves the selective reduction of one nitro group of 2,4-dinitroaniline to furnish 4-nitro-1,2-phenylenediamine. The nitro group ortho to the amino group is preferentially reduced. This selectivity can be achieved using various reagents, with ammonium sulfide or sodium sulfide in an aqueous or alcoholic medium being a classic and effective method (Zinin reduction).[2][3]

Mechanism: The Zinin reduction involves the nucleophilic attack of the sulfide ion on the electron-deficient nitro group. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the amino group. The ortho-nitro group is more sterically accessible and is activated by the adjacent amino group, favoring its reduction over the para-nitro group.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,4-dinitroaniline in a mixture of ethanol and water.

-

Add a solution of ammonium sulfide or sodium sulfide hydrate portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitro-1,2-phenylenediamine.

Step 2: Phillips Condensation for Benzimidazole Ring Formation

The second step is the construction of the benzimidazole ring via the Phillips condensation reaction.[4][5] This involves the reaction of 4-nitro-1,2-phenylenediamine with pivalic acid in the presence of a strong acid catalyst. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino groups in 4-nitro-1,2-phenylenediamine, necessitating more forcing reaction conditions compared to the condensation with unsubstituted o-phenylenediamine.[6]

Mechanism: The Phillips condensation begins with the acylation of one of the amino groups of the phenylenediamine by pivalic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration reaction that leads to the aromatic benzimidazole ring.

Experimental Protocol:

-

In a reaction vessel, combine 4-nitro-1,2-phenylenediamine and pivalic acid.

-

Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Heat the mixture at an elevated temperature (e.g., 150-180 °C) with stirring for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry. The crude 2-tert-butyl-5-nitro-1H-benzimidazole can be purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to the 5-Amino Group

The final step is the reduction of the 5-nitro group of 2-tert-butyl-5-nitro-1H-benzimidazole to the desired 5-amino group. This transformation can be achieved using various reducing agents that are compatible with the benzimidazole ring system. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternatively, reduction with tin(II) chloride in hydrochloric acid is also a viable option.

Mechanism: Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its reduction to an amino group. The reaction proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-tert-butyl-5-nitro-1H-benzimidazole in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the this compound by recrystallization or column chromatography.

Data Summary

| Step | Starting Material | Reagents | Product | Key Conditions |

| 1 | 2,4-Dinitroaniline | Ammonium sulfide or Sodium sulfide | 4-Nitro-1,2-phenylenediamine | Reflux in ethanol/water |

| 2 | 4-Nitro-1,2-phenylenediamine | Pivalic acid, Polyphosphoric acid | 2-tert-butyl-5-nitro-1H-benzimidazole | 150-180 °C |

| 3 | 2-tert-butyl-5-nitro-1H-benzimidazole | H₂, Pd/C | This compound | Room temperature, 1-3 atm H₂ |

Experimental Workflow Visualization

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The choice of reagents and reaction conditions for each step is crucial for achieving high yields and purity. This guide offers a solid foundation for researchers to successfully synthesize this important benzimidazole derivative for applications in drug discovery and materials science.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

- Lazer, E. S., et al. (n.d.). Reduction of 2,4-Dinitroanilines to 2-Nitro-p-Phenylenediamines.

- Gowda, D. C., et al. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate.

-

Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. [Link]

-

Al-Masoudi, N. A., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4785. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. adichemistry.com [adichemistry.com]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

A Physicochemical Guide to 2-tert-butyl-1H-benzimidazol-5-amine: Principles and Protocols for Drug Development

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This technical guide provides an in-depth analysis of the physicochemical properties of a specific derivative, 2-tert-butyl-1H-benzimidazol-5-amine. We delve into the critical parameters that govern its behavior in biological systems, including acidity (pKa), lipophilicity (logP), and solubility. While extensive experimental data for this particular molecule is sparse in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to build a robust predictive profile. Crucially, we move beyond theoretical discussion to provide detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate the empirical data necessary for drug discovery and development programs. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a comprehensive understanding and practical framework for characterizing this and similar benzimidazole derivatives.

Introduction: The Benzimidazole Core and Strategic Substitution

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile heterocyclic motif found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and anthelmintic properties.[3] The specific substitution pattern of this compound is of significant interest for several reasons:

-

The 2-tert-butyl Group: The bulky tert-butyl group at the 2-position provides steric hindrance, which can significantly influence the molecule's metabolic stability by shielding the imidazole ring from enzymatic degradation.[1][2] This group also dramatically increases the molecule's lipophilicity, a key factor in its ability to cross cellular membranes.[2]

-

The 5-amino Group: The amine substituent at the 5-position serves a dual purpose. It acts as a basic center, influencing the compound's pKa and aqueous solubility. Furthermore, it provides a valuable synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various functional groups.

Understanding the interplay of these substituents on the core physicochemical properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Profile

Precise experimental data for this compound is not widely published. The following table summarizes its calculated properties and includes experimentally derived data from structurally related benzimidazoles to provide a scientifically grounded estimation. Note: These estimated values require experimental verification.

| Property | Value (this compound) | Analog Data & Rationale |

| Molecular Formula | C₁₁H₁₅N₃ | Calculated |

| Molecular Weight | 189.26 g/mol | Calculated |

| Melting Point (°C) | Not Reported | Analog: 5-butyl-1H-benzimidazol-2-amine melts at 189-193 °C.[4] The target compound's melting point is expected to be in a similar range. |

| pKa₁ (Imidazole) | Est. 5.0 - 7.0 | Benzimidazole derivatives typically have pKa values in the range of 4.5 to 7.4 for the protonation of the imidazole ring.[5] |

| pKa₂ (5-Amine) | Est. 3.5 - 4.5 | The basicity of the exocyclic amine is expected to be similar to that of aniline, which is reduced by the electron-withdrawing nature of the fused ring system. |

| XLogP3-AA (LogP) | Est. 2.5 - 3.5 | Analog: 5-butyl-1H-benzimidazol-2-amine has a predicted XLogP3 of 2.4.[6] The tert-butyl group is more lipophilic than an n-butyl group, suggesting a higher LogP for the target compound. |

| Aqueous Solubility | Predicted Low | Benzimidazoles generally exhibit low water solubility.[7][8] Solubility is expected to be pH-dependent, increasing at lower pH due to protonation. |

In-Depth Property Analysis and Experimental Protocols

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

The pKa values of a drug candidate are critical as they dictate the extent of ionization at a given pH, which in turn governs solubility, permeability, and target binding. This compound is dibasic, with two key protonation sites: the sp² nitrogen of the imidazole ring and the exocyclic 5-amino group.

Diagram 1: Protonation Equilibria

Caption: Ionization states of this compound.

Causality in Experimental Choice: While methods like UV-spectrophotometry and capillary electrophoresis are effective[5], potentiometric titration remains a gold standard for its directness and accuracy in determining pKa. It measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of ionization events.

Protocol 3.1.1: pKa Determination by Potentiometric Titration

This protocol is adapted from standard methods for determining the pKa of nitrogen-containing heterocyclic compounds.[9][10]

-

Preparation of Analyte Solution: Accurately weigh ~5 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its low aqueous solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum (<5%).

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) under a gentle stream of nitrogen to prevent dissolution of atmospheric CO₂. Use a micro-burette to dispense the titrant.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points, corresponding to the pKa values, can be identified as the points of maximum inflection on the titration curve or as peaks on the first-derivative plot (ΔpH/ΔV vs. V).

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. The bulky tert-butyl group is expected to make this compound quite lipophilic.

Causality in Experimental Choice: The shake-flask method is the traditional and most reliable method for LogP determination.[12] It directly measures the partitioning of the analyte between water and n-octanol at equilibrium. While it can be labor-intensive, its directness provides a high degree of trustworthiness.[12][13]

Diagram 2: Shake-Flask LogD Workflow

Caption: Synthetic route to the target compound via acid-catalyzed condensation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, general precautions for handling benzimidazole derivatives should be followed based on data for similar compounds. [14][15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. [14]Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids. [14]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential, leveraging the privileged benzimidazole scaffold with strategic substitutions designed to enhance metabolic stability and lipophilicity while providing a vector for further chemical exploration. This guide provides a robust framework for understanding its key physicochemical properties. By combining theoretical estimations based on established chemical principles with detailed, actionable protocols for pKa and LogD determination, we bridge the gap between computational prediction and essential experimental verification. The methodologies outlined herein are designed to be self-validating systems, providing the trustworthy and accurate data required to advance promising compounds like this one through the drug discovery pipeline.

References

-

Štěpánová, S., Kašička, V., & Tůma, P. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]

-

Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. [Link]

-

Domainex. (n.d.). Shake Flask LogD. Retrieved January 13, 2026, from [Link]

-

Remko, M., & Vrábelová, D. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(30), 1411-1419. [Link]

-

ResearchGate. (2015). Request PDF: Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]

-

Boyalıoğlu, A. O., Daldal, Y. D., & Demiralay, E. Ç. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5437-5446. [Link]

-

PubChem. (n.d.). Benzimidazole. National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34855-34876. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. 5-butyl-1H-1,3-benzodiazol-2-amine | 30486-72-7 [sigmaaldrich.com]

- 5. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Shake Flask LogD | Domainex [domainex.co.uk]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. geneseo.edu [geneseo.edu]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Solubility and Stability of 2-tert-butyl-1H-benzimidazol-5-amine

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 2-tert-butyl-1H-benzimidazol-5-amine, a heterocyclic amine of increasing interest in medicinal chemistry and materials science. As a key building block, understanding its solubility and stability is paramount for successful drug development, formulation, and process chemistry. This document details comprehensive, field-proven protocols for determining aqueous and organic solubility, outlines a systematic approach for assessing chemical stability through forced degradation studies compliant with international guidelines, and provides expert insights into the interpretation of the resulting data. Methodologies are presented with a focus on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the findings but also adapt these principles to other novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold in Modern Chemistry

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, consisting of a fusion between benzene and imidazole rings, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capabilities, allowing for potent interactions with a wide range of biological targets.[1] The compound of interest, this compound, incorporates two key features: a bulky tert-butyl group at the 2-position and an amine group at the 5-position.

The tert-butyl group can significantly enhance metabolic stability and lipophilicity, which may improve cell membrane permeability.[2] The amine substituent provides a site for further chemical modification and influences the molecule's acid-base properties and solubility. A thorough characterization of this compound's solubility and stability is, therefore, a prerequisite for its advancement in any research or development pipeline.

Physicochemical Properties: A Predictive Foundation

Before embarking on experimental studies, it is instructive to predict the behavior of this compound based on its structure. While specific, experimentally-derived data for this exact molecule is not abundant in public literature, we can infer properties from related benzimidazole structures.

-

pKa (Predicted): The benzimidazole ring contains both a weakly acidic N-H proton and a basic imine-type nitrogen. The 5-amino group is also basic. The imine nitrogen is expected to be the most basic site, with a predicted pKa in the range of 5-6, typical for benzimidazoles. The 5-amino group will have a lower pKa, likely in the 3-4 range. This dual basicity means the molecule's charge and, consequently, its aqueous solubility will be highly dependent on pH.

-

LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the aromatic rings and the tert-butyl group suggests a moderate to high lipophilicity. An estimated XLogP3 value for a similar structure, 5-butyl-1H-benzimidazol-2-amine, is 2.4, indicating a preference for lipid environments.[3] This suggests that while solubility in organic solvents may be favorable, aqueous solubility could be a challenge, particularly at neutral pH.

These predicted properties underscore the necessity of empirical testing to build a robust and reliable physicochemical profile.

Solubility Profiling: Methodologies and Data Interpretation

Solubility is a critical determinant of a compound's suitability for in vitro biological assays and its potential for oral bioavailability.[4] We will describe two standard, complementary methods for solubility determination: the kinetic shake-flask method for early-stage discovery and the thermodynamic equilibrium method for later-stage development.[4][5]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of the crystalline solid in a given solvent, which is crucial for formulation and pre-clinical development.[6][7]

Objective: To determine the saturation solubility of this compound in various aqueous and organic media.

Methodology (Shake-Flask Method):

-

Preparation: Accurately weigh approximately 2-5 mg of the solid compound into separate 1.5 mL glass vials.[6]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Intestinal Fluid (SIF), methanol, acetonitrile, DMSO) to each vial.[6]

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or thermomixer. Agitate the samples at a constant speed (e.g., 700 rpm) and temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[6]

-

Sample Processing: After incubation, visually inspect for the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve prepared from a stock solution of known concentration (typically in DMSO or methanol) is used for accurate quantification.

Workflow for Thermodynamic Solubility Assessment

The following diagram outlines the logical flow of the thermodynamic solubility protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile (Illustrative Data)

While specific experimental data is pending, an illustrative solubility profile can be projected based on the compound's structure. This data is for guidance and must be confirmed experimentally.

| Solvent/Medium | Predicted Solubility Category | Illustrative Value (µg/mL) | Rationale / Insight |

| pH 2.0 HCl Buffer | High | > 1000 | The benzimidazole and amine nitrogens are protonated, forming a soluble salt. |

| pH 7.4 PBS | Low / Insoluble | < 10 | The molecule is largely in its neutral, less polar form, leading to poor aqueous solubility. |

| Methanol | Moderate / Soluble | 50 - 200 | Polar protic solvent capable of hydrogen bonding with the amine and N-H groups. |

| Acetonitrile (ACN) | Low / Sparingly Soluble | 10 - 50 | Polar aprotic solvent, less effective at solvating the H-bond donor sites. |

| Dimethyl Sulfoxide (DMSO) | High | > 2000 | Highly effective polar aprotic solvent, excellent for creating stock solutions.[9] |

Expert Insight: The significant pH-dependent solubility is a key characteristic. For oral drug development, this "low solubility at neutral pH" is a red flag that may necessitate formulation strategies such as salt formation or amorphous solid dispersions to enhance bioavailability.

Stability Profiling: A Forced Degradation Approach

Understanding a molecule's intrinsic stability is non-negotiable in drug development. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11][12][13]

The goal is to achieve a target degradation of 5-20% of the parent compound.[10] Degradation beyond this level can lead to secondary and tertiary degradants that complicate the analysis.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[14]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[10]

-

Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).[14]

-

Photolytic Degradation: Expose the solid and solution to a calibrated light source providing UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).[12][14]

-

-

Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analytical Testing: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all process impurities and degradation products. A typical method for benzimidazoles would use a C18 reversed-phase column with a gradient elution of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[9][15]

Workflow for Forced Degradation Study

This diagram illustrates the parallel nature of the stress testing workflow.

Caption: Parallel Workflow for a Forced Degradation Study.

Predicted Stability Profile and Rationale

-

Hydrolytic Stability: Benzimidazoles are generally stable to hydrolysis. However, the presence of the amine group could make the aromatic ring more susceptible to degradation under harsh acidic or basic conditions, though significant degradation is not expected.

-

Oxidative Stability: The electron-rich benzimidazole ring and the primary amine are potential sites for oxidation. Significant degradation is likely in the presence of hydrogen peroxide, potentially forming N-oxides or hydroxylated species.[10]

-

Thermal Stability: The compound is expected to be thermally stable in its solid form, a common characteristic of aromatic heterocyclic compounds.

-

Photostability: Aromatic amines can be susceptible to photolytic degradation. It is plausible that exposure to ICH-compliant light sources will induce some level of degradation.

Expert Insight: The most critical aspect of this study is the analytical method. A "stability-indicating" method is one that is validated to prove it can resolve the active compound from all potential degradation products.[13] This often requires extensive method development and peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS). A study of other benzimidazole derivatives showed stability in DMSO for up to 96 hours, which is useful for stock solution handling.[9][16]

Conclusion and Recommendations

This technical guide establishes a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The predicted pH-dependent solubility highlights a critical challenge for potential oral formulation, necessitating early-stage mitigation strategies. The forced degradation protocol provides a clear path to understanding the molecule's intrinsic liabilities, with oxidation and photolysis being the most probable degradation routes.

Recommendations for Development Professionals:

-

Prioritize Thermodynamic Solubility: Execute the detailed thermodynamic solubility protocol early to obtain definitive data in biorelevant media (e.g., FaSSIF, FeSSIF).

-

Develop a Robust Analytical Method: Invest significant effort in developing and validating a stability-indicating HPLC method before initiating formal stability studies.

-

Characterize Degradants: Use HPLC-MS/MS to identify the structures of major degradation products formed during stress testing to understand the degradation pathways fully.

-

Handling and Storage: Based on general stability data for benzimidazoles, standard solutions should be stored at low temperatures (-20°C or -80°C) and protected from light to ensure long-term integrity.[17]

By adhering to these scientifically grounded methodologies, researchers can generate the high-quality, reliable data required to make informed decisions and accelerate the development timeline for this promising chemical entity.

References

- ResolveMass Laboratories Inc. (2025).

- ResolveMass Laboratories Inc. (2025).

- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- BioDuro. ADME Solubility Assay. BioDuro.

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- MedCrave online. (2016).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility. Protocols.io.

- Çabuk, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Domainex. Thermodynamic Solubility Assay. Domainex.

- Alsante, K. M., et al. (2014).

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC.

- Evotec. Thermodynamic Solubility Assay. Evotec.

- ResearchGate. Deprotonation constants of benzimidazole and stepwise stability....

- Walia, R., et al. BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry.

- BenchChem. (2025). 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties. BenchChem.

- ECHEMI. 1H-Benzimidazol-2-amine,5-butyl-(9CI) Formula. ECHEMI.

Sources

- 1. maaz.ihmc.us [maaz.ihmc.us]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activities of 2-tert-butyl-1H-benzimidazol-5-amine

An In-depth Technical Guide to the Potential Biological Activities of 2-tert-butyl-1H-benzimidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural resemblance to natural purine nucleosides allows it to interact with a wide array of biological targets, leading to diverse therapeutic effects.[1][2] This guide focuses on the specific derivative, this compound, a molecule characterized by a bulky, lipophilic tert-butyl group at the C2 position and a reactive amino group at the C5 position. While direct literature on this exact compound is sparse, this document synthesizes data from structurally related benzimidazoles to forecast its potential biological activities, guide experimental design, and outline its therapeutic promise. We will explore its probable synthesis, potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, and provide detailed protocols for its preliminary evaluation.

Introduction: The Benzimidazole Core in Drug Discovery

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[3] This structural motif is found in various marketed drugs and natural products, including Vitamin B12.[4] The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, has enabled the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][4] The functional groups attached to the benzimidazole core play a critical role in defining the molecule's physicochemical properties and its specific interactions with biological targets.[3]

The subject of this guide, this compound, possesses two key features:

-

The 2-tert-butyl group: This bulky alkyl group can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.

-

The 5-amino group: This functional group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition. It also serves as a synthetic handle for further derivatization to modulate activity and pharmacokinetic properties.

Synthesis Pathway and Rationale

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] For this compound, a logical synthetic route would involve the reaction of 1,2,4-triaminobenzene with pivalic acid (trimethylacetic acid), typically under acidic conditions and heat to facilitate cyclization and dehydration.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing 2-substituted benzimidazoles.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,4-triaminobenzene dihydrochloride (10 mmol), pivalic acid (11 mmol), and a suitable solvent such as toluene or xylene (50 ml).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.5 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 50 ml).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity I: Anticancer

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[2][6] Structurally related compounds have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon).[7][8]

Scientific Rationale: The planar benzimidazole ring can intercalate with DNA, while substituents can interact with the minor groove or inhibit crucial enzymes involved in cancer progression like kinases or tubulin.[9] For instance, some derivatives inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase, while others act as inhibitors of kinases like EGFR or VEGFR-2.[8][9]

Caption: Potential anticancer mechanisms of action.

Data on Related Compounds

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Benzimidazole-Sulfonamide | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 µM | [8] |

| Benzimidazole-Triazole Hybrid | A549, NCI-H460, MCF-7 | 0.63 - 1.3 µM | [8] |

| Bis(benzimidazol-2-yl) amine | HT-29 | 0.91 µM | [10] |

| Bis(benzimidazol-2-yl) amine | MDA-MB-231 | 0.006 - 1.48 µM | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Biological Activity II: Antimicrobial

The benzimidazole scaffold is a key component of many antimicrobial and antifungal agents.[1] Derivatives have shown potent activity against various strains of Gram-negative and Gram-positive bacteria, as well as fungi like Candida albicans.[7][11]

Scientific Rationale: The mechanism of antimicrobial action for benzimidazoles can vary. Some compounds inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] In bacteria, they may target specific enzymes essential for survival or disrupt cell wall synthesis. The tert-butyl group could enhance membrane permeability, while the amine group might be crucial for binding to the active site of a target enzyme. For instance, some N-(thiazol-2-yl)benzenesulfonamides bearing a tert-butyl substituent displayed superior antibacterial activity compared to other alkyl derivatives.[12]

Data on Related Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-substituted-1H-benzimidazoles | P. aeruginosa, E. coli, S. typhi, C. albicans | < 0.016 | [7] |

| N-alkylated-5-carboxamidines | S. aureus, MRSA | 0.39 - 0.78 | [4] |

| Thiophene-substituted benzimidazoles | E. coli, S. aureus | < 4 | [13] |

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Biological Activity III: Enzyme Inhibition

Many benzimidazole derivatives function as specific enzyme inhibitors, a property that underpins their use in treating a range of diseases.[14]

Scientific Rationale: The benzimidazole structure can act as an ATP-competitive inhibitor by binding to the hinge region of kinases.[15] The specific substitutions dictate the selectivity and potency. For example, benzimidazoles have been developed as potent inhibitors of:

-

Casein Kinase 1 (CK1δ/ε): Involved in circadian rhythms and cell cycle regulation.[15]

-

Inducible T-cell Kinase (Itk): A target for inflammatory diseases.[16]

-

H+/K+-ATPase: The proton pump in the stomach, targeted by drugs like omeprazole. Inhibition of this pump in T-cells can also suppress their proliferation.[14]

The tert-butyl group could fit into a hydrophobic pocket of a kinase active site, while the 5-amine group could form a critical hydrogen bond with hinge residues, anchoring the molecule in place.

Pharmacokinetic Profile: General Considerations

The pharmacokinetic properties of benzimidazole derivatives can be variable and are heavily influenced by their substituents.[17][18]

-

Metabolism: They are often subject to first-pass metabolism in the liver, which can convert them into both active and inactive metabolites.[18]

-

Bioavailability: Many benzimidazoles have relatively low oral bioavailability, ranging from 2% to 60%.[17][18] The lipophilic tert-butyl group on our target compound may improve absorption, but this needs experimental verification.

-

Distribution: These compounds can bind to plasma proteins and are generally well-distributed into tissues.[17][19]

-

Excretion: Metabolism is the primary route of elimination.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions for novel benzimidazole derivatives often suggest favorable properties, indicating their potential as orally bioavailable agents.[20]

Conclusion and Future Directions

Future research should focus on:

-

Chemical Synthesis and Characterization: Efficient synthesis and full spectroscopic characterization of the molecule.

-

In Vitro Screening: Systematic evaluation of its anticancer and antimicrobial activity against a broad panel of cell lines and microbial strains using the protocols outlined in this guide.

-

Mechanism of Action Studies: If promising activity is found, subsequent studies should aim to identify the specific molecular target(s), for example, through kinase profiling or tubulin polymerization assays.

-

Lead Optimization: The 5-amino group serves as an excellent point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

This molecule represents a promising starting point for the development of novel therapeutics, embodying the vast potential held within the versatile benzimidazole scaffold.

References

- An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrg-LVawbbCM2LSOLRbLmgKYp8Ku1f70UVpfGOnUOjsnzPmPk08Kq1sIsDeSovk8x301tjidpSiJbhen5v4WRcbraV_y0hR_dC8NaPNQGtWI9Sy-KfqxMghOPA7-aOCwDzVTjKXuixyRgAt_OKgcz2xT9QR9-GSxtqsh9oB87KUUldrykULHadP1w0Bn0DMLPLelwS4C3FSkG-V1axZXdP6ryq-ZCFZTFtqz6lUd1g7tui509lYAMQSE7GFeAwtBmjewGILqhc]

- Application of 2-tert-butyl-6-methyl-1H-benzimidazole in Cancer Cell Line Studies: A Review of Related Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDscgqa4szbiDhcVpEbYp6ZIwUqm_NRrs6QDYxmrU47X0Z6SR4ac0CpOSLix3CcuevvhB2T7dO7lNg5alv5HOkS9UOkA2476ma4X_ny39NZ4Ag4T9aiUoQjThK4V_sLK_awua4vnMB9BYBtJdJu7U57li8ZYDLP3JhkO1HrtC2vYo5fw6cwxLdW2ARr8nO3oQgxyn1PWR_LLjToiHqTAgHjKE-_xWX5ruprnTXkWX9vLVftk4zQ0kLRGsUFUCiC9jLecCdbt5Fw_rD52Np]

- Spasov A.A., et al. (2002) Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3e2u-tleHNX3FkiZ9aw34UoHI_yu-gz_t-f-gh2hOpYIbuQlWRsG1q52MZzAKty9b0exWUCSGBCFOFfIzkAQ-w1ZDiy68FblWESL4w0IdJMZgomFQvNxI0-oC9B8dkYPQIFJfmENntB3tUWK1xfAFRYrZQ==]

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFNvYol1qH6gXLaDpWRv-b9jYiofeOw3-730B-RfslHJNWG7UxpE8Y00aSqpewu9P4nBHaz3kF4PPNbvXum64AnR522RyINqVgzQnYj4PYFd_BpCtgMXJdpeprnOFQaMvSPrhXeBZyOHjAAY=]

- [Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE5FkxmJem0r8TjtDL8gzNvDUjsytkO8gaKEF2y0N4AarU3PvFSxI5YlheSfoFa73LOGiNZBJOqWcqTRJr_ZIGy8dwXvt7ZgoOBcMTPglT9RkD7chBig2LuGt9wkcGg5kP6iP]

- Synthesis of STEP A: Methyl 2-butyl-1H-benzimidazole-5-carboxylate. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYq2QWxDohG19MeW5uoZqVocTB-UgObUCInGdO_nALtYsnAQFxjab4a6ihWJz4WCjQyx4kJh6KbnHsoSz5hp9TOhR8wkKRAsD7_NP5BjOrGEyQZG8LMNSXmK3GO66LzLwb0m_3dPYgg7K9MMjiPVFAj1zutUj-UXQb941eB9rOB03vRGj9]

- Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. PubMed. [URL: https://vertexaisearch.cloud.google.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJlf7_QJEBZ-IOwfhebr-RjO8Cy49KPiEFF8FbT-6ZgHpm43_dwXW6oeRMvz9Z-tMFNu2dQuSf68dzCNmcbpcLRwYvmzOnwAz6TTE3sbPAjymseC5M_ikj2GCrjiGMdHW_l1Mr]

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.

- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOkxYJYgaYkqIGZ6u42HLse4Di5XahqveZyuX6P8LIjUt7w2r5I7Ap_RZgG8TsJXFQd8PLOmIwUNEBZFNdl9zkIxQ2nKR_oHtI4b-pT-j0yO_WzOPGNMYZ0vnnfkDezHvn5cwspydWg0kBlVw=]

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLAVg64Fpa5KZdsZ6lyEMqiJKIZj-EMlq8sp4l3-JoBmEN3809UAFCKYQ1LBcFpPGR8vFvduV1r_-Xr2nHKx-a2S2CRLnVe-nUWv_fsRtDBVn17B7v6LCgfwNYbpd6rRq5eiDBKWFwmpEqzGFLg2kYjDJe6HwKTGs]

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkekHzWPBCG9MExfIWGd_lmUZC3EnIlGBxTPfFXXb5Fx4JIVjZThL9yGb6rMgMXH7K7oiqTm7yPTXIw-JLHfqyeRR-Zk405_q8E1bnwNhrkzUQz1RSthPbOL2fRZfd--Jng3NE]

- Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (2005). PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ea1Mwd5cbuO-rfAK_4mC-KYffcRQgTtd1Y9Uf9227XvH6jtleKkqWu3dh5fiuq4_PbfSxdPg2O3A0xgfA7LpD8w1DV_Jf1ISOR5KfuzzWjuD8hF0ZF8oqKAKOW-s46jHL64le-_mH1qbYTk=]

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnH6PHKPeXFRcJmgKyQOmEXUC1Bp4__rjdqaiLL1A7wRN4kdW0DZPP31zUdIBF_UCipm2wcIlVRHU1rOlGo1uPekT8mdt37bcBNr1Msr0rnsd-95in6MYrXqn2qLU45o=]

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh3AbdIKv2lQnd7VD4TGX9eDHfKETGxLP04JcDBvCmsRWlzpiQAle2yGlcAy2fkaE_YkrwvXsB47rL2FOCY_XHqIfkErvESfgzjDnhQsEuqw9E2yEtOtJxhmn-HRVJqUhL2J9E3_6irVpOAeLcFCUC_IYFdGsmTYWyPv0=]

- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeysIDMIcgRw-urgLOO0H1oH3wRqM3rkGyeILDLN2IZhd-8F-Sf-KJhRfvvIgoQ3VtA8VJEivMTe1NEPvqMxGQGOYyDB9VLMpQKa2moRSrbeTJm4ixPdoP4ZKr_-muon9ktx6c]

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwnf1qba-qkZ61aSr7YBnGXR6020SglNY_YnysWPWpHwWdJvC_SDKjzFUxpJnpDc0MooctX7YnX3_yq9R93CJ27vRr3RgjPl84b8yc1FVrWJKVCVY-bh90tF_Pu_wJc_MSXiGLaPTlB6_FngIqtS1NTDfzE70eA6Etznq9dxMxgf7VEeUg_41wUbp2z6Kzz2ROlIge3S8JPLxQ667xjc6yhm32Eef5OI3IG_lHhz1X-L9Ekj8OvM=]

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvd3eb2qTRd_A_rxRz2PdCeu_xBB_xvg3LJ0ZBNLB2bZ4tLrb4q81M0-rcaHfn0Dzh9JDwGHJvV5EqIGhcyGTOkoqARJ9ueqJB8xnkVai8Au348p20OcFPtIhY1wDGjRh2TNY38fL_NyUjkbXW]

- Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQoSQ7t8MpzFa_WL_lOAsJkE4yV6F-vHguYXtEoA1C4QHsKbleaAQDvkLcMgu2gIb6aJgZQNfmBzNnbucp9acqa7EvSTA0R0_HaTFLF-d2oA1Rdz8SQ9nU4DC46H0H5UJ0JuJ8zEVzvCWaSpQo4sMhqNR5NrLBXJhZRc9QMnZOwNbspj9HnEZVTDuYgnDIkBSpDh3yXcZcrmlrAxrupVeJjoBicHfvAZ3yTl3Vjl31SU-CBKY8DDebr2UmlBfLtzyhiw==]

- Comparative experimental pharmacokinetics of benzimidazole derivatives. (2008). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbVkUcB5km1ltdcxY5AVap_5kPC8wUshCln4WaC3fHVP3Nn4_vjJ2aE7zjgvXPXLPmH5eSq2j2jMQ1Oa4qzlFoVwPfMtHPvTAJ0NBwpiqDd-SR955pAoeIuMdeDZ_lJMfozq3m]

- Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (2024). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWWEvlJi1mS1DDEcqC1fQGz_-FdBNAk1KUXpW-iOFEFBXchF6n2mn112idG9m8RxNJ5E0pa_ksmmRHBR1tXBon_VBrwmIZyB9pxKWUgXsLs9YWlsOmVll9ctXONzB-ZLOGHWfzFA4voPglFnR]

- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PubMed Central, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv0akGodOtHD_jJZGkr7Enx2JgRG3P7CeOs-jwhKhaKw1KCea-_py-YM0R40H77kBoO0QA7J2HHbVw4S3vmID4cEPhJoANCGReGhcL-cs7nmfKREWwEGwqKljHiFVWZKyB_kfZXO6sEMWRd_cF]

- Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoozewdrBBJscqCjMW9OIFN2pv8leuSw6lFN8wyj1hBcB9PVkwV4DczRTiL2r0PeTgrQ9hbVBHWfbALzgLduE8O0rie5JWOaBs8-pXOnJUefvRcWRZMayfSFkp5JEAzxRHtO6C]

- Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiDkGlm2C6GgAKJZRojvSjlv7ZwOyu-2Z1VMfxKZ-RXr4EuCG1Vi8-qriT1Yl6bn3xW4fOq_KPAHt8rc5Dm1ujKOjrqBEO6aK4S005XSycRqN2cLqFBSaaLrC1QkZ162XYBzRI5ZHqkEnm-E=]

- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcwAwsRlXRJfWfpzizfNsrh8-SYf221zTjlE5jrjSw6uGl4zuiRdISemV5koMZlnYqWNPcthO2G25CJNcs09ApptUFkkfU9DRsD2zVt5XEYDJESebQUAdprJfLl2mUzIqQguGy]

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWbAfKc0BIsiMwcExYox8QGbtug8ZgK18PfZcF2YIvKxIfvLbuaH-omFtAP0d7LPhrkHYmAGK-oY5zJZ-MKLr53VwWUYA2U6H0xX-37ASxHpP8Tc7Ha4ZBEGBBktbYIL799ZNChzPNy-a6m9Hc]

- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgPeeUAqcSfc70rOnnOSG3NimB0Q67JEDBAV6f0ozab0ApOSw85Y8pE0x_47_fPZaQYMQ66Qce_enstNV3oIWRkuzKR0-K1IMzbegQBWmjPbgPVdseeBHd-0T_jhD3FDfBe3W-bw==]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 7. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 18. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-tert-butyl-1H-benzimidazol-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide focuses on a particularly valuable derivative, 2-tert-butyl-1H-benzimidazol-5-amine , exploring its strategic importance as a building block in drug discovery. We will dissect the physicochemical contributions of its constituent parts, provide detailed synthetic and functionalization protocols, and present case studies that illustrate its successful application, particularly in the development of protein kinase inhibitors. This document serves as a practical and theoretical resource for scientists aiming to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Value of the Benzimidazole Scaffold

Benzimidazole-based compounds are integral to numerous marketed drugs, exhibiting a vast range of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects.[2][3] Their success stems from their structural resemblance to endogenous purine nucleosides, allowing them to function as effective mimics that can competitively bind to the ATP-binding sites of enzymes like protein kinases.[4][5] The bicyclic system is relatively stable, metabolically robust, and offers multiple points for chemical modification (N1, C2, C5, and C6), which significantly influences biological activity.[6][7]

The subject of this guide, this compound, is a thoughtfully designed scaffold that offers distinct advantages:

-

The Benzimidazole Core: Provides the foundational heterocyclic structure for target interaction.

-

The C2-tert-butyl Group: A bulky, lipophilic group that serves as a "metabolic shield," sterically hindering enzymatic degradation and often improving pharmacokinetic properties.[8][9][10]

-

The C5-amino Group: A versatile synthetic handle for introducing a wide array of substituents to modulate potency, selectivity, and physicochemical properties.

Physicochemical Profile and the Role of the tert-Butyl Group

The strategic incorporation of a tert-butyl group is a common tactic in medicinal chemistry to enhance a molecule's drug-like properties.[11] While it increases lipophilicity, its primary benefit is often the enhancement of metabolic stability.[9]

Causality Behind the Choice: The nine equivalent protons of the tert-butyl group are attached to primary carbons, which are less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to secondary or tertiary C-H bonds.[8] This steric hindrance protects not only the group itself but can also shield adjacent parts of the molecule from metabolic attack, potentially increasing the compound's half-life and oral bioavailability.[10]

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₅N₃ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 189.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 54.9 Ų (Predicted) | Suggests good potential for cell membrane permeability. |

| cLogP | 2.5 (Predicted) | Indicates a balance of lipophilicity and hydrophilicity. |

| Key Features | H-bond donors (2), H-bond acceptors (2) | Provides points for specific interactions with biological targets. |

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Functionalization Strategies

The power of this compound lies in its straightforward synthesis and the reactivity of its C5-amino group, which serves as a key diversification point.

Core Synthesis Workflow

The synthesis of the core scaffold is typically achieved through a condensation reaction between a substituted o-phenylenediamine and pivalic acid (or a derivative), often under acidic conditions to facilitate cyclization and dehydration.[12]

Caption: General workflow for the synthesis of the target building block.

Key Functionalization Reactions at the C5-Amine

The C5-amino group is nucleophilic and readily participates in a variety of coupling reactions, allowing for the construction of large, diverse chemical libraries.

A. Amide Bond Formation: Coupling with carboxylic acids is a fundamental method to introduce a vast range of side chains.

B. N-Arylation (Buchwald-Hartwig/Ullmann Coupling): Forming a C-N bond with aryl halides or triflates is a powerful strategy for extending the scaffold to explore additional binding pockets in a target protein.[13][14]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, forming a self-validating system for the synthesis and functionalization of the core scaffold.

Protocol 1: Synthesis of 2-tert-butyl-5-nitro-1H-benzimidazole

-

Reactant Setup: In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1.0 eq) and pivalic acid (1.2 eq).

-

Catalyst Addition: Add polyphosphoric acid (PPA) (10x by weight of the diamine) as both solvent and catalyst.

-

Reaction: Heat the mixture to 140-150 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture and pour it carefully onto crushed ice with vigorous stirring. Neutralize the solution with aqueous NaOH or NH₄OH to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified nitro-intermediate.

Protocol 2: Reduction to this compound

-

Reactant Setup: Dissolve the 2-tert-butyl-5-nitro-1H-benzimidazole (1.0 eq) from Protocol 1 in ethanol or methanol.

-

Catalyst Addition: Add SnCl₂·2H₂O (3-5 eq) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Work-up: Cool the reaction, remove the solvent under reduced pressure. Add water and basify with a saturated NaHCO₃ solution to precipitate the tin salts.

-

Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final amine product, which can be further purified by column chromatography if necessary.

Protocol 3: N-Arylation of the C5-Amine (Buchwald-Hartwig Amination)

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

-

Base and Solvent: Add a base (e.g., Cs₂CO₃, 2.0 eq) and an anhydrous solvent (e.g., dioxane or toluene).

-

Reaction: Purge the flask with argon or nitrogen, then heat to 90-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the N-arylated product.

Case Study: Application in Kinase Inhibitor Design

The this compound scaffold is particularly effective in the design of Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often accessing an adjacent hydrophobic pocket, which can lead to improved selectivity.[15]

A common strategy involves functionalizing the C5-amine with a group that can form key hydrogen bonds in the hinge region of the kinase, while the benzimidazole core occupies the adenine region. The aryl group introduced via N-arylation can then extend into the allosteric hydrophobic site.

Caption: Interaction model of a benzimidazole inhibitor with a kinase active site.

Structure-Activity Relationship (SAR) Insights:

-

Hinge-Binding Moiety: Small, H-bonding groups like amides or ureas attached to the C5-amine are often optimal for interacting with the kinase hinge region.[15]

-

Terminal Group: The choice of the terminal aryl group is critical for achieving potency and selectivity. Substituents that enhance hydrophobic interactions or form additional H-bonds in the allosteric site can dramatically increase inhibitory activity. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, adding an ethyl piperazine moiety to the terminal ring resulted in potent activity against drug-resistant mutants.[15]

-

Benzimidazole Substitution: Modifications at other positions (e.g., C6) can be used to fine-tune solubility and other pharmacokinetic parameters.[6]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to common challenges in drug discovery, such as metabolic instability. Its synthetic tractability allows for the rapid generation of diverse compound libraries, making it an invaluable tool for lead discovery and optimization. Future work will likely see this scaffold applied to an even broader range of targets, including epigenetic modulators and protein-protein interaction inhibitors, further cementing the status of the benzimidazole core as a truly privileged structure in medicinal chemistry.

References

-

Veerasamy, R., Roy, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]

-

PMC. (n.d.). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Available at: [Link]

-

Semantic Scholar. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]

-

PubMed. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]

-

PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available at: [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Available at: [Link]

-

PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. Available at: [Link]

-

Chemical Review and Letters. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Available at: [Link]

-

PMC. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]

-

ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Available at: [Link]

-

Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Available at: [Link]

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]

-

MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available at: [Link]

-

PubMed. (n.d.). The tert-butyl group in chemistry and biology. Available at: [Link]

-

Arabian Journal of Chemistry. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Available at: [Link]

-

PubMed. (n.d.). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Available at: [Link]

-

PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]

-

Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (n.d.). Available at: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]

-

PubMed. (n.d.). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Available at: [Link]

-

NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]

-

PMC. (n.d.). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Investigation of 2-tert-butyl-1H-benzimidazol-5-amine: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical framework and practical workflow for the study of 2-tert-butyl-1H-benzimidazol-5-amine, a promising scaffold in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document serves as both a repository of foundational knowledge derived from analogous structures and a methodological blueprint for future investigations. We will delve into the synthesis, spectroscopic characterization, and in-depth computational analysis necessary to unlock its therapeutic potential.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery